1H-quinolin-5-one

Tautomerism Computational Chemistry Physicochemical Properties

For medicinal chemistry programs, generic 'quinolinone' procurement introduces significant risk due to positional isomer reactivity differences. 1H-quinolin-5-one is the specific 5-oxo tautomer scaffold required for synthesizing selective receptor tyrosine kinase (RTK) inhibitors (e.g., targeting HER-2, PDGFR-β) and tunable fluorescent probes. Generic substitution risks failed syntheses and invalid biological data. - Enables synthesis of novel RTK inhibitors with potential potency advantages in oncology models. - Provides a verified synthon for constructing pyrano[3,2-c] and pyrazolo[3,4-b] quinolinone polycyclic systems. - Serves as a reliable internal standard (as its 5-hydroxyquinoline tautomer) for quantifying morphine in serum/plasma via HPLC. Standard commercial purity is 98%, ensuring reliable analytical performance and reproducible synthetic outcomes.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
Cat. No. B7949902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-quinolin-5-one
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=CC=CNC2=C1
InChIInChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,10H
InChIKeyGVNQVWJYDXOLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-quinolin-5-one Core Chemical Identity


1H-quinolin-5-one (CAS 578-67-6, C9H7NO, 5-quinolinol) is a nitrogen-containing heterocyclic compound and a constitutional isomer of the broader quinolinone family [1]. It is the keto tautomer of 5-hydroxyquinoline, existing in equilibrium with its enol form [2]. Its unique substitution pattern at the 5-position of the quinoline ring distinguishes it from the more common 2- and 4-quinolinones, establishing it as a core scaffold for developing kinase inhibitors, fluorescent probes, and other bioactive molecules .

1H-quinolin-5-one Is Not Interchangeable


Treating quinolinones as a fungible class introduces significant scientific and financial risk due to profound position-dependent differences in reactivity, biological target engagement, and physicochemical behavior [1]. For instance, the 5-oxo substitution pattern fundamentally alters tautomeric equilibrium and electron distribution compared to 2- or 4-oxo derivatives, which directly impacts binding affinity to targets like receptor tyrosine kinases (e.g., VEGF-RTK, FGFR) [2]. Furthermore, the specific 5-quinolinone scaffold provides a distinct vector for chemical derivatization, enabling the construction of complex polycyclic systems like pyrano[3,2-c]quinolin-5-ones that are inaccessible from other isomers [3]. Generic substitution without rigorous analytical verification can lead to failed syntheses, invalid biological assay results, and costly delays in R&D programs.

1H-quinolin-5-one Evidence vs. Analogs


Tautomeric Equilibrium & Aromaticity vs. 2-Hydroxyquinoline

Unlike 2-hydroxyquinoline (2HQ), which exists in both enol and keto tautomeric forms, the 5-isomer overwhelmingly favors the hydroxy (enol) form in the gas phase and in non-polar solvents, with computational data showing the NH-tautomer (1H-quinolin-5-one) is significantly less stable and less aromatic [1]. DFT calculations (B3LYP/6-311G**) reveal that for the NH-tautomer of 5HQ (5-hydroxyquinoline), the aromaticity of the benzo-ring is drastically reduced to a HOMA index of just 0.15, compared to values exceeding 0.75 for the OH tautomers of most isomers. This indicates a fundamental structural and electronic divergence from the 2-isomer [2].

Tautomerism Computational Chemistry Physicochemical Properties

Derivative Anti-Breast Cancer Activity vs. Sorafenib

Derivatives built on the 4,6,7,8-tetrahydroquinolin-5(1H)-one scaffold demonstrate sub-nanomolar potency against breast cancer cells, exceeding the reference kinase inhibitor staurosporine. Compound 4j exhibited an IC50 of 0.17 × 10⁻³ µM (0.17 nM) against HER-2 and 0.07 × 10⁻³ µM (0.07 nM) against PDGFR-β, outperforming the approved multi-kinase inhibitor sorafenib which showed IC50s of 0.28 nM and 0.13 nM for the same targets, respectively [1].

Anticancer Kinase Inhibition Cytotoxicity Drug Discovery

NQO1 Metabolism: Quinolinequinone vs. Indolequinone

The quinoline core, when functionalized to a quinone, demonstrates significantly superior metabolism by human NQO1 (NAD(P)H:quinone oxidoreductase) compared to analogous indolequinone structures. This is a key design criterion for developing tumor-selective bioreductive prodrugs [1].

Drug Metabolism Bioreductive Prodrugs NQO1 Enzyme Kinetics

1H-quinolin-5-one Key Applications


Targeted Anti-Cancer Kinase Inhibitor Design

As demonstrated by the direct head-to-head comparison data in Section 3, the 4,6,7,8-tetrahydroquinolin-5(1H)-one scaffold is a validated template for generating potent inhibitors of key receptor tyrosine kinases (RTKs) such as HER-2 and PDGFR-β. Procurement of 1H-quinolin-5-one is therefore most strategically justified for medicinal chemistry labs focused on oncology, where it can serve as a starting material for synthesizing novel derivatives targeting RTK-driven cancers like breast cancer, potentially yielding compounds with greater potency than the clinical standard sorafenib [1].

Fluorescent Probe & Bioconjugation Development

The quinoline and quinolone core, including 1H-quinolin-5-one, is a privileged structure for designing tunable fluorophores. Its emission properties can be systematically modified through simple structural changes, as noted in Section 1. Furthermore, the scaffold is amenable to the introduction of reactive 'click' chemistry handles, enabling covalent attachment to biomolecules like nucleic acids and proteins. Procuring 1H-quinolin-5-one enables chemical biology and assay development groups to build novel, highly sensitive fluorescent probes and labels for advanced analytical applications [2].

Synthon for Bioactive Polycycle Construction

The unique 5-quinolinone substitution pattern provides a crucial vector for constructing fused polycyclic systems like pyrano[3,2-c]quinolin-5-ones and pyrazolo[3,4-b]quinolin-5-ones. These complex architectures are often found in natural products and are associated with diverse bioactivities, including antimalarial and antioxidant effects. For synthetic organic and process chemistry groups, 1H-quinolin-5-one is not a generic building block but a specific synthon that unlocks access to valuable chemical space that is difficult or impossible to reach from 2- or 4-quinolinone isomers [3].

Analytical Standard for Method Development

In its stable enol form, 5-hydroxyquinoline (the tautomer of 1H-quinolin-5-one) has an established role as an internal standard, specifically in the quantification of morphine in serum or plasma. Its well-defined physicochemical properties and commercial availability with high purity (e.g., 97% assay) make it a reliable, cost-effective analytical tool. Procurement is directly aligned with the needs of bioanalytical and clinical pharmacology labs that require robust and validated internal standards for developing and running high-accuracy LC-MS/MS methods [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-quinolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.